Methysticin is the Most Potent CYP1A1 Inducer Among Six Major Kavalactones
Methysticin is the single most potent inducer of the hepatic enzyme CYP1A1 among the six primary kavalactones . While its reduced analog, 7,8-dihydromethysticin, also induces CYP1A1, the effect of methysticin is quantitatively described as the 'most profound' . The other four kavalactones (yangonin, 5,6-dehydrokawain, kawain, and 7,8-dihydrokawain) showed no significant effect on CYP1A1 induction .
| Evidence Dimension | CYP1A1 Induction Potency |
|---|---|
| Target Compound Data | Most profound inducing effect |
| Comparator Or Baseline | 7,8-Dihydromethysticin: Profound effect; Yangonin, 5,6-dehydrokawain, kawain, 7,8-dihydrokawain: No significant effect |
| Quantified Difference | Methysticin > 7,8-Dihydromethysticin >>> Other four kavalactones (inactive) |
| Conditions | In vitro biochemical assays and in silico molecular docking studies based on the aryl hydrocarbon receptor (AhR)-ligand binding domain homology model. |
Why This Matters
For researchers investigating AhR-mediated toxicity or drug-drug interactions, methysticin is the only kavalactone that can reliably be used as a positive control or mechanistic probe for maximal CYP1A1 induction.
- [1] Li, Y., Mei, H., Wu, Q., Zhang, S., Fang, J.-L., Shi, L., & Guo, L. (2011). Methysticin and 7,8-dihydromethysticin are two major kavalactones in kava extract to induce CYP1A1. Toxicological Sciences, 124(2), 388-399. View Source
- [2] Li, Y., Mei, H., Wu, Q., Zhang, S., Fang, J.-L., Shi, L., & Guo, L. (2011). Methysticin and 7,8-dihydromethysticin are two major kavalactones in kava extract to induce CYP1A1. Toxicological Sciences, 124(2), 388-399. View Source
